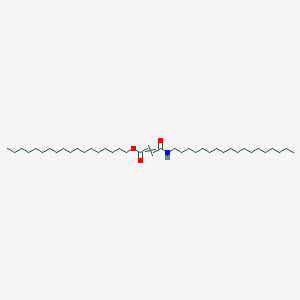
Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate is a synthetic organic compound characterized by its long alkyl chains and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate typically involves the reaction of octadecylamine with a suitable precursor. One common method is the condensation reaction between octadecylamine and a butenoic acid derivative. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo or hydroxyl derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amine or alcohol derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, such as sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: It is studied for its potential role in cell membrane interactions and as a model compound for lipid research.
Medicine: It is explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the formulation of cosmetics and personal care products for its emulsifying properties.
Mécanisme D'action
The mechanism of action of Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate involves its interaction with cell membranes and other molecular targets. Its long alkyl chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The compound may also interact with specific proteins and enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecylamine: A primary alkyl amine used as a hydrophobic surface modifier.
Octadecylsilane: Used in chromatography as a stationary phase.
Ethyl 3-(octadecylamino)propanoate: A related compound with similar functional groups.
Uniqueness
Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate is unique due to its specific combination of functional groups and long alkyl chains, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
113394-07-3 |
|---|---|
Formule moléculaire |
C40H77NO3 |
Poids moléculaire |
620.0 g/mol |
Nom IUPAC |
octadecyl 4-(octadecylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C40H77NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41-39(42)35-36-40(43)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3,(H,41,42) |
Clé InChI |
NMZGBXXLZPCYJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
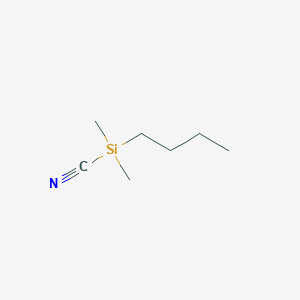
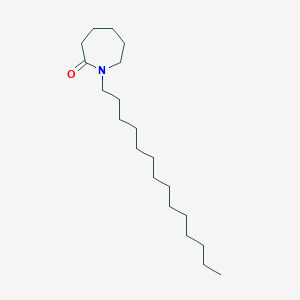
![N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine](/img/structure/B14308359.png)


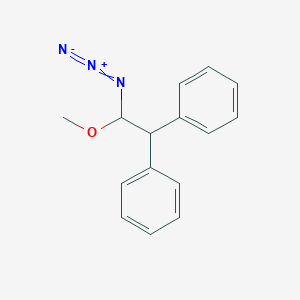
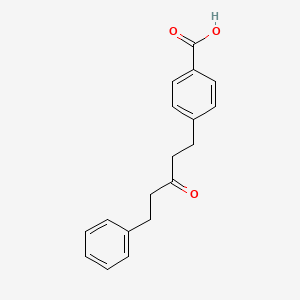
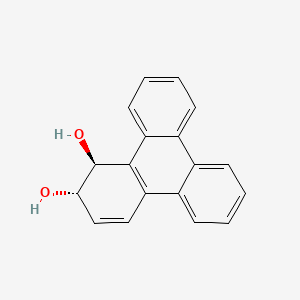
![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)


![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)
